Oxidopamine hydrochloride

Descripción general

Descripción

El hidrocloruro de oxidopamina, también conocido como hidrocloruro de 6-hidroxidopamina, es un compuesto orgánico sintético neurotóxico. Se utiliza principalmente en la investigación científica para destruir selectivamente las neuronas dopaminérgicas y noradrenérgicas en el cerebro. Este compuesto es particularmente significativo en el estudio de la enfermedad de Parkinson, ya que puede inducir parkinsonismo en animales de laboratorio al lesionar las neuronas dopaminérgicas de la sustancia negra pars compacta .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El hidrocloruro de oxidopamina se sintetiza a partir de la dopamina. El proceso implica la hidroxilación de la dopamina para producir 6-hidroxidopamina, que luego se convierte en su forma de sal de clorhidrato. Las condiciones de reacción suelen implicar el uso de agentes oxidantes fuertes y condiciones ácidas para facilitar la hidroxilación y la posterior formación de la sal .

Métodos de producción industrial

La producción industrial de hidrocloruro de oxidopamina sigue rutas sintéticas similares, pero a mayor escala. El proceso se controla cuidadosamente para garantizar una alta pureza y rendimiento. El uso de técnicas avanzadas de purificación, como la recristalización y la cromatografía, es común para obtener el producto final con las especificaciones deseadas .

Análisis De Reacciones Químicas

Tipos de reacciones

El hidrocloruro de oxidopamina experimenta varios tipos de reacciones químicas, que incluyen:

Reducción: Aunque menos comunes, las reacciones de reducción pueden ocurrir bajo condiciones específicas.

Reactivos y condiciones comunes

Agentes oxidantes: Se utilizan comúnmente el peróxido de hidrógeno, el permanganato de potasio y otros oxidantes fuertes.

Condiciones ácidas: A menudo se emplea ácido clorhídrico y ácido sulfúrico para facilitar las reacciones.

Catalizadores: Se pueden utilizar catalizadores metálicos, como el hierro o el cobre, para aumentar las velocidades de reacción.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados del hidrocloruro de oxidopamina, que pueden reaccionar aún más para formar estructuras complejas. La generación de ROS es un resultado significativo de las reacciones de oxidación .

Aplicaciones Científicas De Investigación

Parkinson's Disease Models

Oxidopamine is extensively used to create animal models of Parkinson's disease. By lesioning dopaminergic neurons in the substantia nigra, researchers can simulate the neurodegenerative processes characteristic of this condition. These models are crucial for testing new drugs and understanding the pathology of Parkinson's disease.

- Case Study : A study involving different doses of oxidopamine injected into mice demonstrated dose-dependent effects on motor and non-motor behaviors, mimicking various stages of Parkinson's disease. The results highlighted significant behavioral deficits and neuropathological features associated with mitochondrial damage and glial cell activation .

Attention-Deficit Hyperactivity Disorder

Research has also explored the use of oxidopamine in modeling attention-deficit hyperactivity disorder (ADHD). Neonatal exposure to oxidopamine has been shown to induce hyperactivity and attention deficits in rodent models, providing insights into the neurobiological underpinnings of ADHD .

- Case Study : In a study investigating ADHD-like symptoms in mice, those treated with oxidopamine exhibited increased locomotor activity and cognitive impairments compared to control groups. This model allows for the evaluation of potential therapeutic agents aimed at mitigating ADHD symptoms .

Lesch-Nyhan Syndrome

Oxidopamine has been utilized to study Lesch-Nyhan syndrome, a genetic disorder characterized by uric acid overproduction and neurological symptoms. By selectively destroying dopaminergic neurons, researchers can investigate the neurological aspects of this syndrome and assess potential treatment strategies .

Data Table: Summary of Research Findings

Mecanismo De Acción

El hidrocloruro de oxidopamina ejerce sus efectos a través de varios mecanismos:

Generación de ROS: El compuesto sufre autooxidación, produciendo ROS que causan daño celular.

Inhibición mitocondrial: Inhibe el complejo I y IV de la cadena de transporte de electrones, lo que lleva a la disfunción mitocondrial.

Neurotoxicidad directa: El compuesto destruye selectivamente las neuronas dopaminérgicas y noradrenérgicas al inducir estrés oxidativo y al alterar la homeostasis celular

Comparación Con Compuestos Similares

Compuestos similares

Dopamina: El precursor del hidrocloruro de oxidopamina, la dopamina es un neurotransmisor involucrado en varias funciones neurológicas.

Norepinefrina: Otro neurotransmisor que comparte similitudes estructurales con el hidrocloruro de oxidopamina.

MPTP (1-metil-4-fenil-1,2,3,6-tetrahidropiridina): Una neurotoxina que se utiliza para crear modelos animales de la enfermedad de Parkinson, similar al hidrocloruro de oxidopamina.

Unicidad

El hidrocloruro de oxidopamina es único en su capacidad para destruir selectivamente las neuronas dopaminérgicas, lo que lo convierte en una herramienta invaluable en la investigación de la enfermedad de Parkinson. Su capacidad para generar ROS e inducir estrés oxidativo también lo distingue de otras neurotoxinas .

Propiedades

Número CAS |

28094-15-7 |

|---|---|

Fórmula molecular |

C8H12ClNO3 |

Peso molecular |

205.64 g/mol |

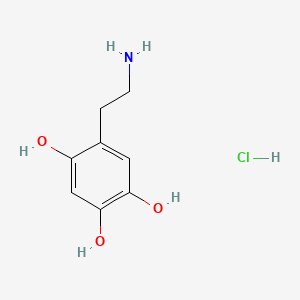

Nombre IUPAC |

2-(2,4,5-trihydroxyphenyl)ethylazanium;chloride |

InChI |

InChI=1S/C8H11NO3.ClH/c9-2-1-5-3-7(11)8(12)4-6(5)10;/h3-4,10-12H,1-2,9H2;1H |

Clave InChI |

QLMRJHFAGVFUAC-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1O)O)O)CCN.Cl |

SMILES canónico |

C1=C(C(=CC(=C1O)O)O)CC[NH3+].[Cl-] |

melting_point |

450 to 451 °F (Decomposes) (NTP, 1992) |

Key on ui other cas no. |

28094-15-7 |

Descripción física |

6-hydroxydopamine hydrochloride is a beige solid. (NTP, 1992) Beige hygroscopic solid; [CAMEO] Light brown powder; [Sigma-Aldrich MSDS] |

Pictogramas |

Irritant |

Números CAS relacionados |

1199-18-4 (Parent) |

Sinónimos |

6 Hydroxydopamine 6-Hydroxydopamine 6-OHDA Hydrobromide, Oxidopamine Hydrochloride, Oxidopamine Oxidopamine Oxidopamine Hydrobromide Oxidopamine Hydrochloride |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.